

# Application Notes and Protocols for Live-Cell Imaging with Sulfo-CY3 Tetrazine

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Compound of Interest		
Compound Name:	Sulfo-CY3 tetrazine potassium	
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This document provides detailed application notes and protocols for the use of Sulfo-CY3 tetrazine in live-cell imaging applications. Sulfo-CY3 tetrazine is a water-soluble and bright fluorescent probe that is well-suited for bioorthogonal labeling experiments. Its utility is centered on the highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) moiety. This "click chemistry" reaction enables the precise labeling of TCO-modified biomolecules in their native cellular environment, often with no-wash protocols that are ideal for observing dynamic processes.

### **Principle of the Method**

The core of this technique is the bioorthogonal reaction between a TCO-modified molecule of interest and the Sulfo-CY3 tetrazine probe. The workflow involves two primary steps:

- Introduction of the TCO moiety: The TCO group is incorporated into a specific cellular target.
  This can be achieved through genetic encoding of a TCO-containing unnatural amino acid into a protein of interest, or by conjugating a TCO-modified ligand to a target receptor.
- Labeling with Sulfo-CY3 tetrazine: The Sulfo-CY3 tetrazine is then introduced to the live cells. It rapidly and specifically reacts with the TCO-tagged biomolecule. A key feature of this reaction is its fluorogenic nature; the tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with TCO, this quenching is relieved, leading to a significant increase in fluorescence intensity.[1][2][3][4] This "turn-on" effect is instrumental for no-wash



imaging, as the unbound probe remains in a low-fluorescent state, minimizing background signal.[5]

### **Properties of Sulfo-CY3 Tetrazine**

The following table summarizes the key quantitative properties of Sulfo-CY3 tetrazine, which are essential for designing and executing live-cell imaging experiments.

Property	Value	Reference
Excitation Maximum	~548-554 nm	[6][7][8]
Emission Maximum	~563-570 nm	[6][7][8]
Extinction Coefficient	~150,000 - 162,000 M <sup>-1</sup> cm <sup>-1</sup>	[6][7]
Fluorescence Quantum Yield	~0.1	[7]
Molecular Formula	C40H44KN7O7S2	[7][9]
Molecular Weight	~838.1 - 894.1 g/mol	[6][7]
Solubility	Water, DMSO, DMF	[6][7][9]
Storage Conditions	-20°C in the dark, desiccated	[9][10]

# **Experimental Protocols**

This section provides a detailed protocol for the fluorescent labeling of a TCO-modified protein on the surface of live mammalian cells using Sulfo-CY3 tetrazine.

#### **Reagent Preparation**

- Sulfo-CY3 Tetrazine Stock Solution:
  - Dissolve Sulfo-CY3 tetrazine in sterile, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.
  - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.



- Store the aliquots at -20°C, protected from light.
- Cell Culture Medium:
  - Use the appropriate complete cell culture medium for your cell line of interest.
  - For the imaging step, it is recommended to use a phenol red-free imaging medium to reduce background fluorescence.

#### **Live-Cell Labeling Protocol**

- Cell Seeding:
  - Seed the cells expressing the TCO-modified protein of interest onto a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
  - Allow the cells to adhere and grow to the desired confluency (typically 60-80%).
- Preparation of Labeling Solution:
  - On the day of the experiment, thaw an aliquot of the Sulfo-CY3 tetrazine stock solution.
  - Dilute the stock solution in pre-warmed (37°C) cell culture or imaging medium to the desired final concentration. A typical starting concentration is 1-5 μM. The optimal concentration should be determined empirically for each specific application.
- Cell Labeling:
  - Aspirate the existing culture medium from the cells.
  - Gently add the Sulfo-CY3 tetrazine labeling solution to the cells.
  - Incubate the cells for 10-30 minutes at 37°C in a CO<sub>2</sub> incubator. The optimal incubation time may vary depending on the specific protein and cell line.
- Washing (Optional for No-Wash Imaging):
  - For no-wash imaging, you can proceed directly to the imaging step. The fluorogenic nature of the reaction minimizes background from unbound probe.



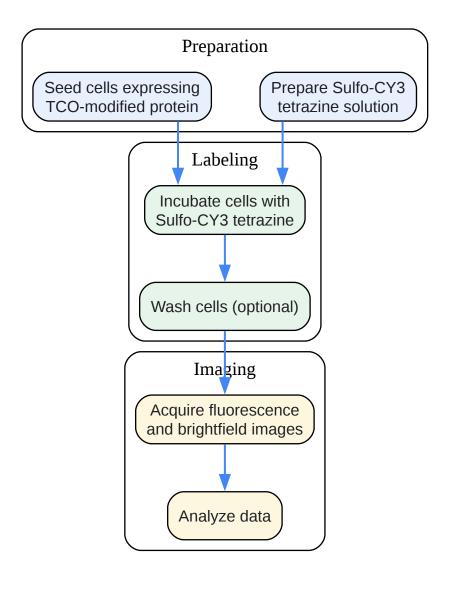
- If a higher signal-to-noise ratio is desired, or for fixed-cell imaging, perform wash steps:
  - Gently aspirate the labeling solution.
  - Wash the cells two to three times with pre-warmed imaging medium or phosphatebuffered saline (PBS).

# **Live-Cell Imaging**

- Microscope Setup:
  - Use a fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO<sub>2</sub>).
  - Select the appropriate filter set for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm).
- Image Acquisition:
  - Acquire fluorescence and brightfield/DIC images of the labeled cells.
  - Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
  - For time-lapse imaging of dynamic processes, determine the optimal frame rate for your experiment.

#### **Visualizations**





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